5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
One of the primary applications of 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives lies in the field of chemical synthesis and medicinal chemistry. Researchers have explored the synthesis of related compounds for their potential anti-inflammatory, analgesic, and antiprotozoal properties. For instance, derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid have been synthesized and evaluated for their anti-inflammatory activity. Notably, one study found 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid to be the most active compound in a series, showcasing its potential for further pharmacological exploration (Di Chiacchio et al., 1998). Similarly, another study achieved the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, aiming to evaluate their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). These studies highlight the compound's relevance in developing new pharmacological agents.
Novel Antiprotozoal Agents
The search for new antiprotozoal agents has also led to the exploration of imidazo[1,2-a]pyridine derivatives. A particular study synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. The compounds exhibited strong DNA affinities and provided a promising avenue for the development of new treatments for protozoal infections (Ismail et al., 2004).
Catalysis and Green Chemistry
Imidazo[1,2-a]pyridine derivatives have been investigated in the context of catalysis and green chemistry. A study utilizing 1-methylimidazolium hydrogen sulfate as a catalyst for the synthesis of dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones underlines the compound's potential in facilitating efficient and environmentally friendly chemical reactions (Kefayati et al., 2012). This research contributes to the development of sustainable synthetic methodologies.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various biological targets.
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against various diseases , indicating that they may interact with their targets in a way that modulates biological activity.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against various diseases , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against various diseases , suggesting that they may induce a range of molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly impact the action of a compound .
Properties
IUPAC Name |
5-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-6(10)3-2-4-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBQXAANTCSNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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